2,4,4-Trimethyl-2-pentenal
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Overview
Description
2,4,4-Trimethyl-2-pentenal is an organic compound with the molecular formula C8H14O. It is a type of aldehyde characterized by its distinct structure, which includes a pentenal backbone with three methyl groups attached. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,4-Trimethyl-2-pentenal can be synthesized through several methods. One common approach involves the aldol condensation of isobutyraldehyde with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is conducted under controlled temperature conditions to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high efficiency and yield, utilizing continuous flow reactors and advanced separation techniques to isolate the product. The use of catalysts and precise control of reaction parameters are crucial for achieving high purity and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-2-pentenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products Formed
Oxidation: 2,4,4-Trimethylpentanoic acid.
Reduction: 2,4,4-Trimethyl-2-pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,4-Trimethyl-2-pentenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-2-pentenal involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. Its molecular targets include nucleophilic sites on biomolecules, which can result in modifications of their structure and function. The pathways involved in its reactions are typically governed by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethyl-2-pentene: An isomer with a similar structure but different functional group.
2,4,4-Trimethyl-1-pentene: Another isomer with a different position of the double bond.
2,4,4-Trimethyl-2-pentanol: The corresponding alcohol derivative.
Uniqueness
2,4,4-Trimethyl-2-pentenal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its isomers. This makes it valuable in specific synthetic applications where the aldehyde functionality is required .
Properties
CAS No. |
53907-61-2 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(E)-2,4,4-trimethylpent-2-enal |
InChI |
InChI=1S/C8H14O/c1-7(6-9)5-8(2,3)4/h5-6H,1-4H3/b7-5+ |
InChI Key |
ANXYYWCILNEABR-FNORWQNLSA-N |
Isomeric SMILES |
C/C(=C\C(C)(C)C)/C=O |
Canonical SMILES |
CC(=CC(C)(C)C)C=O |
Origin of Product |
United States |
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